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Introduction
BRC4wt is a peptide derived from the BRC4 repeat motif of the breast cancer susceptibility

protein 2 (BRCA2). BRCA2 is a critical component of the homologous recombination (HR)

pathway, a major DNA double-strand break (DSB) repair mechanism. It facilitates the loading of

the recombinase RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a crucial

step for initiating DNA repair. The BRC4 repeat of BRCA2 directly interacts with RAD51, and

the BRC4wt peptide acts as a competitive inhibitor of this interaction. By disrupting the

formation of the BRCA2-RAD51 complex, BRC4wt effectively inhibits RAD51's function,

leading to a deficiency in homologous recombination. This targeted inhibition of a key DNA

repair pathway has significant implications for cancer therapy, as it can sensitize cancer cells to

DNA-damaging agents such as PARP inhibitors and radiation. These application notes provide

an overview of the utility of BRC4wt in cancer cell line studies and detailed protocols for its

application.

Mechanism of Action
BRC4wt is a peptide with the sequence Ac-LLGFHTASGKKVKIAK-NH2[1]. It mimics the BRC4

motif of BRCA2 and directly binds to RAD51, thereby preventing the native BRCA2 protein

from interacting with RAD51[1]. This disruption has several downstream consequences:
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Inhibition of RAD51 Foci Formation: RAD51 monomers polymerize on ssDNA to form a

nucleoprotein filament, which is visible as distinct nuclear foci upon DNA damage. BRC4wt
inhibits the formation of these RAD51 foci, a key indicator of impaired homologous

recombination[1][2].

Impairment of Homologous Recombination: By preventing RAD51 loading onto ssDNA,

BRC4wt directly inhibits the HR DNA repair pathway[2].

Sensitization to DNA-Damaging Agents: Cancer cells, particularly those with existing DNA

repair defects, become more reliant on specific repair pathways for survival. By inhibiting

HR, BRC4wt can induce synthetic lethality when combined with agents that cause DNA

damage that would normally be repaired by HR. This includes PARP inhibitors, which block

single-strand break repair, leading to an accumulation of DSBs that require HR for repair[1]

[3]. Similarly, BRC4wt can enhance the cytotoxic effects of ionizing radiation and

chemotherapeutic agents like cisplatin, which also induce DSBs[1][4].

Data Presentation
While extensive quantitative data for BRC4wt across a wide range of cancer cell lines is not

readily available in the public domain, the following tables summarize the available data on its

efficacy.

Table 1: Inhibition of Homologous Recombination by Myristoylated BRC4 Peptide in BxPC-3

Pancreatic Cancer Cells[2]

BRC4myr Peptide Concentration (µM)
Homologous Recombination Inhibition
(%)

5 ~50%

10 ~75%

30 ~90%

Table 2: IC50 Values for BRC4-derived Peptides in Dissociating the HsRad51-DNA Complex[5]
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Peptide IC50 (µM)

BRC4-28 Not specified

BRC4-26 3.5

BRC4-24 11

Note: These IC50 values represent the concentration required for half-dissociation of the

HsRad51-poly(dεA) complex and are not cell viability IC50 values.

Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine
BRC4wt Cytotoxicity
This protocol is for determining the half-maximal inhibitory concentration (IC50) of BRC4wt in a

cancer cell line of interest.

Materials:

BRC4wt peptide

Cancer cell line of interest

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:
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Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to

allow for cell attachment.

BRC4wt Treatment: Prepare a series of dilutions of BRC4wt peptide in complete culture

medium. Remove the medium from the wells and add 100 µL of the BRC4wt dilutions to the

respective wells. Include a vehicle control (medium with the same solvent concentration

used to dissolve BRC4wt).

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of

DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of cell viability against the log of BRC4wt concentration

to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for RAD51
Foci
This protocol is for visualizing and quantifying the inhibition of RAD51 foci formation by

BRC4wt.

Materials:

BRC4wt peptide

Cancer cell line of interest

Glass coverslips
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24-well plates

DNA-damaging agent (e.g., Mitomycin C, Olaparib, or ionizing radiation)

4% Paraformaldehyde (PFA) in PBS

0.25% Triton X-100 in PBS

Blocking buffer (e.g., 5% BSA in PBST)

Primary antibody against RAD51

Fluorescently labeled secondary antibody

DAPI (4',6-diamidino-2-phenylindole)

Mounting medium

Fluorescence microscope

Procedure:

Cell Seeding: Seed cells on glass coverslips in 24-well plates and allow them to attach

overnight.

BRC4wt Pre-treatment: Treat the cells with the desired concentration of BRC4wt for 18-24

hours.

Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging

agent (e.g., 500 ng/ml Mitomycin C for 1 hour) or by exposing them to ionizing radiation.

Fixation: After the desired time for foci formation (e.g., 1-4 hours post-damage), wash the

cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10

minutes.
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Blocking: Wash with PBST (PBS with 0.1% Tween-20) and block with blocking buffer for 1

hour at room temperature.

Primary Antibody Incubation: Incubate the cells with the primary anti-RAD51 antibody diluted

in blocking buffer overnight at 4°C.

Secondary Antibody Incubation: Wash with PBST and incubate with the fluorescently labeled

secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

Counterstaining: Wash with PBST and counterstain the nuclei with DAPI for 5 minutes.

Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides

using mounting medium. Acquire images using a fluorescence microscope.

Quantification: Count the number of RAD51 foci per nucleus in at least 100 cells per

condition. A cell is typically considered positive for RAD51 foci if it has more than 5 foci.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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